

An In-depth Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,5-Dibromopyridine

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Abstract

2,5-Dibromopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization at either the 2- or 5-position, making it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,5-Dibromopyridine**. It details established experimental protocols for its synthesis and its application in key cross-coupling reactions. Furthermore, this document explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Physical and Chemical Properties

2,5-Dibromopyridine is typically an off-white to light brown crystalline solid at room temperature.^{[1][2]} It is stable under normal storage conditions.^[3] It is insoluble in water but shows solubility in organic solvents like methanol and chloroform.^{[1][4][5]}

Table 1: Physical Properties of 2,5-Dibromopyridine

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₃ Br ₂ N	[2][6]
Molecular Weight	236.89 g/mol	[6][7]
CAS Number	624-28-2	[6][7]
Appearance	Off-white to light brown crystalline powder/solid	[1][2][7]
Melting Point	90-97 °C	[1][4][8]
Boiling Point	235 °C	[4][5]
Density	~2.038 g/cm ³ (rough estimate)	[5]
Flash Point	96.4 °C	[3][5]
pKa (Predicted)	-1.57 ± 0.10	[2][5]
Water Solubility	Insoluble	[1][2][5]
Dipole Moment	2.33 D	[9]

Table 2: Spectroscopic Data of 2,5-Dibromopyridine

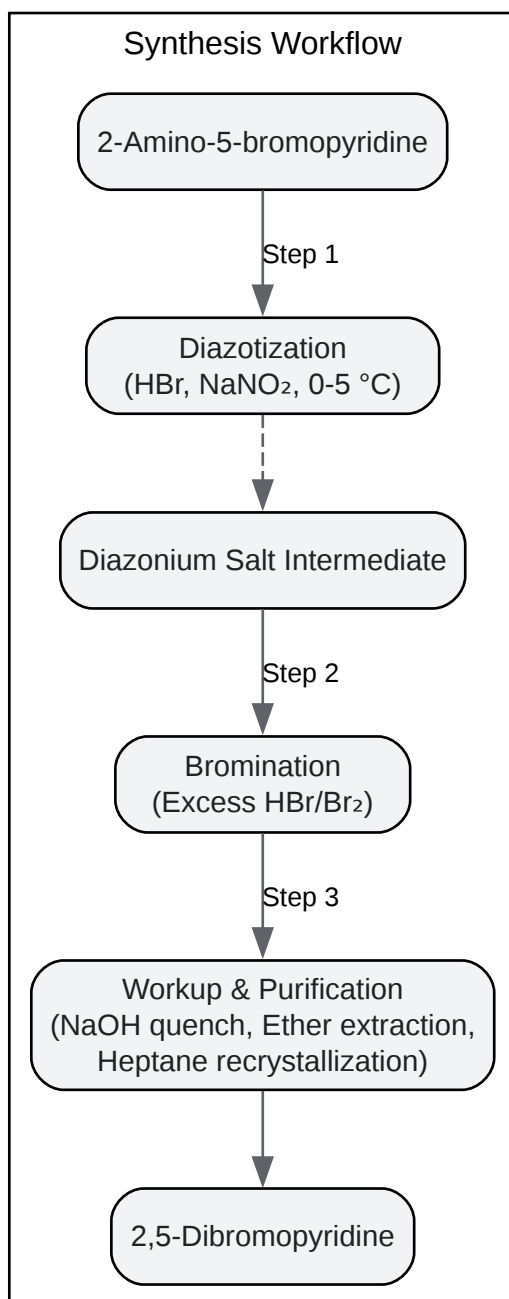
Technique	Data Summary	Reference(s)
¹ H NMR (CDCl ₃)	δ (ppm) = 8.45 (d, J=2.4 Hz, 1H, H-6), 7.67 (dd, J=8.4, 2.5 Hz, 1H, H-4), 7.39 (d, J=8.4 Hz, 1H, H-3)	[2]
¹³ C NMR (CDCl ₃)	δ (ppm) = 151.3, 141.2, 140.4, 129.5, 120.1	[2]
IR (KBr, cm ⁻¹)	Key peaks: 3022 (C-H stretch), 1549, 1437 (C=C/C=N ring stretch), 1090, 997	[2]
Mass Spec. (EI)	m/z (%) = 239, 237, 235 ([M] ⁺), 158, 156, 76, 50	[2]

Synthesis and Reactivity

2,5-Dibromopyridine is a key synthetic intermediate, valued for its ability to undergo selective metal-halogen exchange and participate in various cross-coupling reactions. The bromine atom at the 2-position is generally more susceptible to lithiation under non-coordinating solvent conditions, while the 5-position is favored in coordinating solvents.^[6] This differential reactivity is fundamental to its utility.

Synthesis of 2,5-Dibromopyridine

A common and reliable method for the synthesis of **2,5-Dibromopyridine** is the Sandmeyer-type reaction starting from 2-amino-5-bromopyridine.



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Caption: Workflow for the synthesis of **2,5-Dibromopyridine**.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine[1][6]

- **Reaction Setup:** In a suitable reaction vessel equipped with cooling, add 2-amino-5-bromopyridine (1.0 eq). Cool the vessel to below 10 °C.

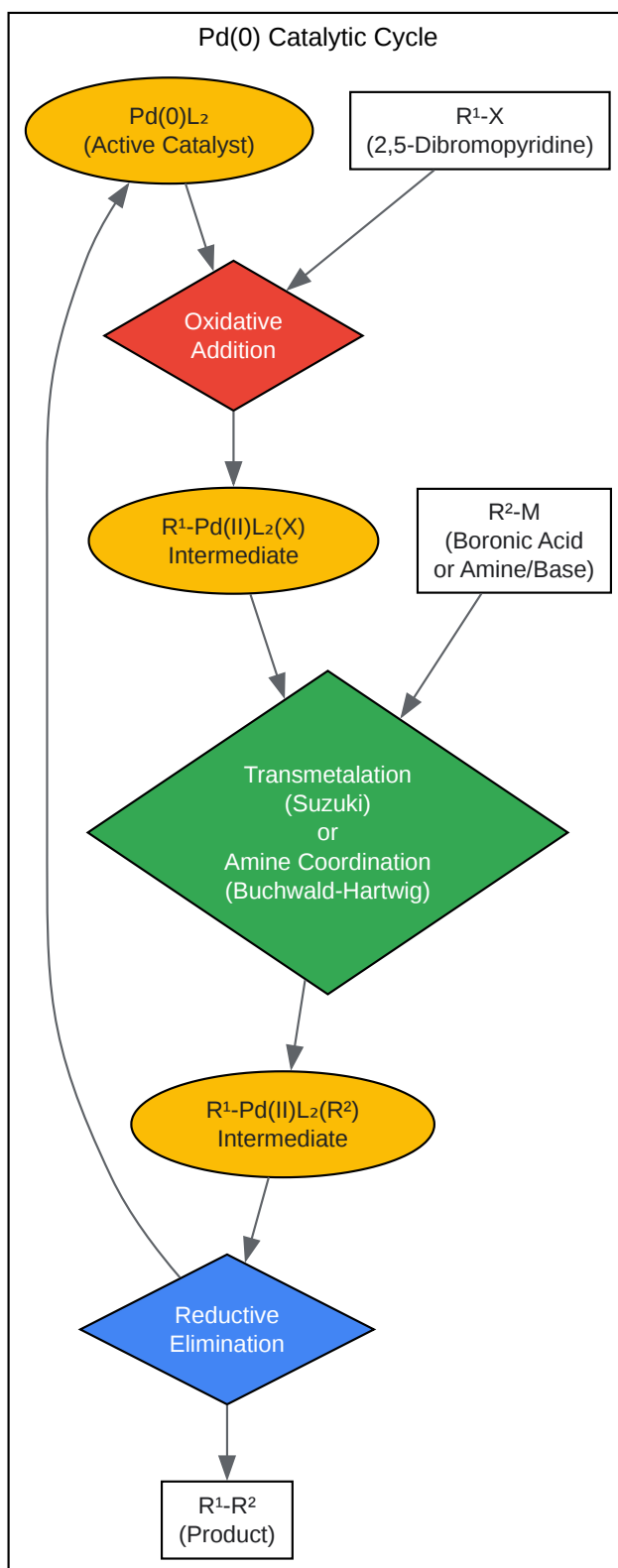
- **Addition of Reagents:** Slowly add 47% aqueous hydrogen bromide (HBr) followed by liquid bromine (Br₂). Maintain the internal temperature below 10 °C throughout the addition.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
- **Stirring:** Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete.
- **Quenching:** Carefully treat the mixture with a solution of sodium hydroxide (NaOH) in water, controlling the addition rate to keep the temperature below 25 °C. The pH should be adjusted to 8.0-9.0.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3x).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure.
- **Purification:** Suspend the crude residue in heptane and collect the solid product by filtration to yield **2,5-Dibromopyridine**.

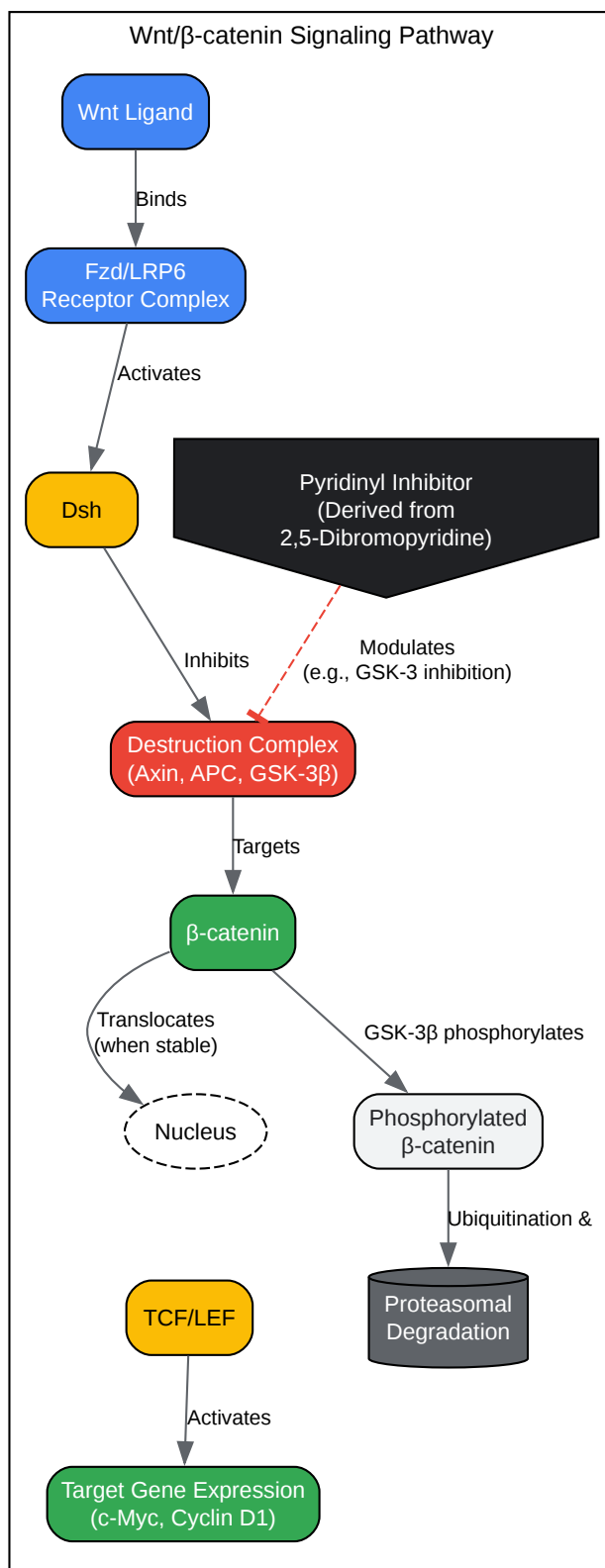
Key Reactions and Methodologies

The two bromine atoms on the pyridine ring serve as versatile handles for constructing carbon-carbon and carbon-nitrogen bonds, which are critical linkages in many pharmaceutical compounds.

Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromopyridine is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.^{[10][11]} These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.^[11]





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